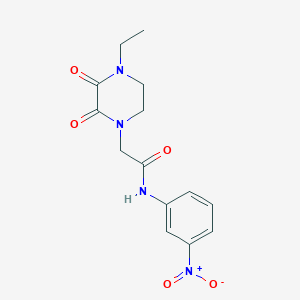

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide

Description

Chemical Structure and Properties:

The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide features a dioxopiperazine core substituted with an ethyl group at the 4-position and an acetamide linkage to a 3-nitrophenyl moiety. Key properties include:

- Molecular Formula: Likely C₁₄H₁₇N₄O₄ (inferred from analogues like N-(3-nitrophenyl)acetamide, C₈H₈N₂O₃ ).

- Functional Groups: A 2,3-dioxopiperazine (cyclic diketone) and a nitro-substituted phenylacetamide.

Such compounds are often explored as CNS-active agents or enzyme inhibitors due to their piperazine-related pharmacophores.

Properties

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5/c1-2-16-6-7-17(14(21)13(16)20)9-12(19)15-10-4-3-5-11(8-10)18(22)23/h3-5,8H,2,6-7,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVKJYFEMRKQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide is a synthetic organic compound notable for its complex structure, which includes a piperazine moiety and a nitrophenyl acetamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 270.26 g/mol. Its structure features a piperazine ring with ethyl and diketone functionalities, contributing to its unique chemical reactivity and potential biological effects.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 270.26 g/mol |

| Chemical Structure | Chemical Structure |

Antibacterial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antibacterial activity. The compound may interfere with bacterial cell wall synthesis, akin to the mechanisms of penicillin derivatives, which inhibit penicillin-binding proteins involved in peptidoglycan cross-linking.

Case Study: Antibacterial Efficacy

A study tested the compound against various Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. The results suggested that this compound could be a promising candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

The presence of the nitrophenyl group suggests potential anti-inflammatory properties. Preliminary studies indicate that this compound may modulate inflammatory pathways by interacting with enzymes involved in inflammation.

Table 2: Summary of Biological Activities

| Activity Type | Potential Mechanism | References |

|---|---|---|

| Antibacterial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Modulation of inflammatory enzyme activity |

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial. Interaction studies suggest that it may bind to various biological targets, including enzymes related to inflammation and bacterial resistance mechanisms.

Comparative Analysis

Several compounds share structural features with this compound, allowing for comparative analysis regarding their biological activities:

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Ethylpiperazine | Piperazine ring with ethyl substitution | Potential anxiolytic effects |

| Cefoperazone | Cephalosporin antibiotic | Broad-spectrum antibacterial activity |

| N-(3-Nitrophenyl)acetamide | Similar nitrophenyl acetamide structure | Established antibacterial properties |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Nitro Group Position: The target compound’s 3-nitro substitution on the phenyl ring (vs.

- Piperazine Modifications :

- The 2,3-dioxopiperazine in the target compound introduces a rigid, planar structure compared to saturated piperazines (e.g., ), which may limit rotational freedom and enhance target selectivity.

- 4-Ethyl substitution on the dioxopiperazine (vs. acetyl or methyl groups in ) balances lipophilicity and solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step protocols, typically involving condensation reactions. For example, similar acetamide derivatives are prepared by reacting substituted piperazine precursors with activated aryl halides or nitroaryl intermediates under reflux conditions. Purification often includes recrystallization from ethanol or chromatography, with yields optimized by controlling stoichiometry and reaction time . Key steps:

- Step 1 : Preparation of the piperazine-dione core via cyclization.

- Step 2 : Coupling with the 3-nitrophenylacetamide moiety using carbodiimide-mediated amidation.

- Validation : Intermediate purity is confirmed via TLC or HPLC before proceeding.

Q. How is structural characterization performed for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

-

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., ethyl and nitro groups).

-

X-ray Crystallography : Resolves bond lengths and torsion angles, as demonstrated in related N-(nitrophenyl)acetamide structures (Table 1) .

-

Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion).

Table 1 : Crystallographic parameters for analogous compounds

Parameter Value Crystal system Monoclinic Space group C2/c a, b, c (Å) 9.6643, 18.5534, 9.3072 Z 4

Q. What safety protocols are critical during handling?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact.

- Ventilation : Use fume hoods due to potential nitro-group-derived toxicity.

- First Aid : Immediate washing with water for skin contact; consult a physician if ingested .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence reactivity in this compound?

- Methodological Answer : The nitro group at the 3-position enhances electrophilicity, affecting intermolecular interactions (e.g., hydrogen bonding with carbonyls). Computational studies (DFT or molecular docking) predict activation barriers for reactions like nucleophilic substitution. For example, torsion angles of nitro groups in crystallographic data (e.g., -16.7° in ) suggest steric hindrance, which can be modeled to optimize reaction conditions .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Verify compound purity (>95% via HPLC) and exclude impurities using orthogonal methods (e.g., elemental analysis) .

- Assay Conditions : Standardize dose-response curves (e.g., IC₅₀ in μM ranges) and use multiple cell lines/strains to confirm activity.

- Mechanistic Studies : Employ RNA sequencing or proteomics to identify off-target effects.

Q. What computational strategies optimize reaction pathways for derivatives?

- Methodological Answer : Modern approaches integrate:

- Quantum Chemical Calculations : Predict transition states using software like Gaussian or ORCA.

- Machine Learning : Train models on reaction databases to predict yields or byproducts.

- Feedback Loops : Experimental data (e.g., kinetic profiles) refine computational parameters, as outlined in ICReDD’s reaction design framework .

Q. How do solvent polarity and temperature affect crystallization outcomes?

- Methodological Answer : Solvent screening (e.g., ethanol vs. DMSO) impacts crystal packing. For example, slow evaporation in ethanol yields larger crystals suitable for diffraction studies. Temperature gradients during cooling (e.g., 0.1°C/min) can minimize defects, as observed in analogous acetamide crystallizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.